Comparative Binding Affinity to BRD4 Bromodomain 1: 3-(4-Bromophenyl)thiomorpholine vs. 4-Positional Isomer
In a direct binding study targeting the human BRD4 bromodomain 1, the 3-substituted 3-(4-bromophenyl)thiomorpholine scaffold demonstrated measurable binding affinity. When compared to its 4-substituted regioisomer (4-(4-bromophenyl)thiomorpholine), which exhibited no detectable binding (Kd > 30,000 nM) under the same assay conditions, the 3-substituted derivative shows a distinct gain in target engagement [1]. This indicates that the 3-positional isomer is uniquely capable of interacting with this epigenetic target.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6,800 nM |
| Comparator Or Baseline | 4-(4-Bromophenyl)thiomorpholine: Kd > 30,000 nM |
| Quantified Difference | > 4.4-fold improvement in Kd for the target compound |
| Conditions | Isothermal Titration Calorimetry (ITC) assay against partial length human BRD4 bromodomain 1 |
Why This Matters
For projects targeting BRD4, the 3-(4-bromophenyl)thiomorpholine regioisomer provides a viable starting point for hit-to-lead optimization, whereas the 4-substituted isomer is essentially inactive and would fail to advance.
- [1] BindingDB. BDBM50159140 / CHEMBL3785648. Binding affinity data for 3-(4-bromophenyl)thiomorpholine and 4-(4-bromophenyl)thiomorpholine to human BRD4 bromodomain 1. (Data curated by ChEMBL). View Source
